N-(2-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-phenoxyacetamide
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Description
The compound you mentioned is a complex organic molecule that contains a benzimidazole core. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a bicyclic compound, meaning it contains two rings. In this case, one of the rings is a benzene ring (a six-membered ring with alternating single and double bonds), and the other is an imidazole ring (a five-membered ring that contains two nitrogen atoms) .
Synthesis Analysis
Benzimidazoles are generally synthesized by coupling reactions between o-phenylenediamines with carboxylic acids, carboxylic acid chlorides or aldehydes and in some cases esters and amides . The specific synthesis pathway for your compound would likely involve several steps and would depend on the specific substituents present in the molecule .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using techniques such as X-ray crystallography . This allows for the determination of the relative atomic positions in the molecular structure, providing precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Mechanism of Action
Target of action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides . They have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Mode of action
The mode of action of benzimidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some benzimidazole derivatives have been found to inhibit α-amylase, an enzyme involved in the breakdown of carbohydrates into glucose . This can help to manage blood glucose levels, making these compounds potentially useful in the treatment of type 2 diabetes .
Biochemical pathways
The biochemical pathways affected by benzimidazole derivatives can be diverse, reflecting the wide range of biological activities these compounds can exhibit. For example, in their role as α-amylase inhibitors, benzimidazole derivatives can affect the carbohydrate digestion pathway .
Result of action
The molecular and cellular effects of benzimidazole derivatives can be diverse, reflecting their wide range of biological activities. For example, in their role as α-amylase inhibitors, benzimidazole derivatives can help to manage blood glucose levels .
Future Directions
Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant interest in the development of new benzimidazole-based drugs . Future research in this area is likely to focus on the synthesis of new benzimidazole derivatives and the exploration of their potential biological activities.
Properties
IUPAC Name |
N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c25-20-11-5-4-8-18(20)16-28-22-13-7-6-12-21(22)27-23(28)14-15-26-24(29)17-30-19-9-2-1-3-10-19/h1-13H,14-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENZHCDSFTXGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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